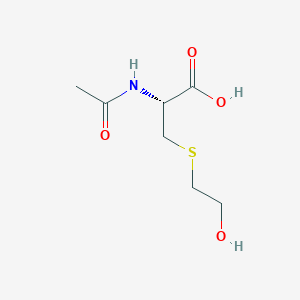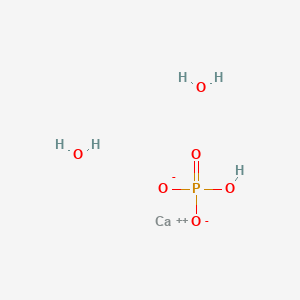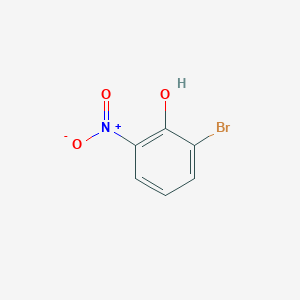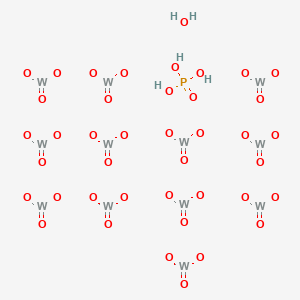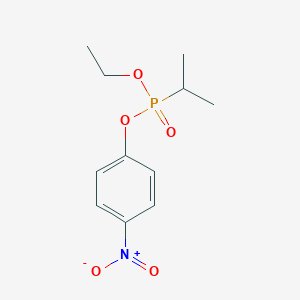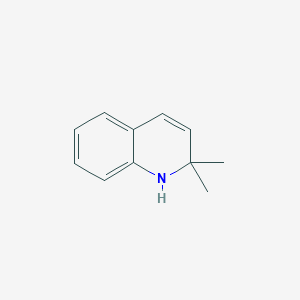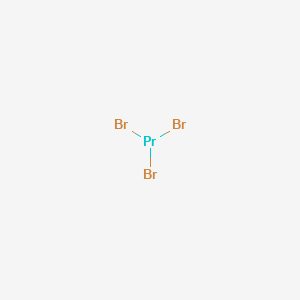
Praseodymbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium bromide is a green crystalline solid at room temperature . It is a compound of one praseodymium atom and three bromine atoms . It is highly water-soluble and is used for purposes compatible with bromides and lower (acidic) pH .
Synthesis Analysis
Praseodymium (III)-doped M-type SrPr x Fe 12-x O 19 (x = 0.00, 0.25, 0.50, 0.75, 1.00) hexa-ferrites were synthesized via a micro-emulsion process followed by annealing of samples at 800 °C for 4 hours . The effects of praseodymium particles on properties such as electrical, magnetic, and dielectric were studied .
Molecular Structure Analysis
Praseodymium bromide adopts the UCl3 crystal structure . The praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry . The praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å .
Chemical Reactions Analysis
The atomic lanthanide praseodymium cation (Pr+) has been studied with H2, D2, and HD as a function of collision energy . The kinetic-energy-dependent endothermic reactions to form PrH+ (PrD+) yield a 0 K bond dissociation energy (BDE) of 2.10 ± 0.05 eV for PrH+ .
Physical And Chemical Properties Analysis
Praseodymium bromide’s molecular weight is 380.62 g . It has a density of 5.28 g/cm2 .
Wissenschaftliche Forschungsanwendungen
DNA-Forschung
Praseodym wurde gefunden, um den B–Z-Übergang in selbstassemblierten DNA-Nanostrukturen zu fördern . Millimolare Konzentrationen von PrCl3 können einen sequenzspezifischen B–Z-Übergang in verschiedenen selbstassemblierten verzweigten DNA-(bDNA)-Nanostrukturen induzieren . Dies deutet darauf hin, dass das Phosphatrückgrat und die Furchen von bDNA mit Pr3+ umhüllt sind, um die Z-bDNA zu stabilisieren .
Wasseraufbereitung
Die meisten Metallbromidverbindungen, einschließlich Praseodymbromid, sind wasserlöslich und können in der Wasseraufbereitung eingesetzt werden . Sie können in einer wässrigen Lösung nachgewiesen werden, indem man Praseodymdisulfid (CS2) und Chlor hinzufügt .
Chemische Analyse
This compound kann aufgrund seiner Wasserlöslichkeit in der chemischen Analyse verwendet werden . Es kann in einer wässrigen Lösung nachgewiesen werden, indem man Praseodymdisulfid (CS2) und Chlor hinzufügt .
Herstellung von hochfesten Legierungen
Praseodym wird bei der Herstellung von hochfesten Legierungen für Flugzeugtriebwerke verwendet . Die Zugabe von Praseodym kann die Festigkeit und Haltbarkeit dieser Legierungen verbessern .
Produktion von Spezialgläsern und Keramiken
Praseodym wird bei der Produktion von Spezialgläsern und Keramiken verwendet
Wirkmechanismus
Target of Action
Praseodymium bromide, also known as tribromopraseodymium, is a crystalline compound composed of one praseodymium atom and three bromine atoms Praseodymium, as a lanthanide metal, is known to interact with various biological systems, potentially affecting enzymatic activities and protein structures .
Mode of Action
The compound’s structure, featuring a tricapped trigonal prismatic geometry, may influence its interactions with biological targets . The praseodymium ions are 9-coordinate, and the praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . These structural characteristics could influence the compound’s interactions with its targets, potentially leading to changes in their function.
Biochemical Pathways
A study on the effects of praseodymium on flavonoids production showed that it can influence the activities of key enzymes such as peroxidase (pod), polyphenol oxidase (ppo), and phenylanlanine ammonialyase (pal) in the hairy roots of scutellaria viscidula
Pharmacokinetics
A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats showed that the half-lives for the initial phase increased with increasing doses, while their half-lives for the terminal phase were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent . These findings might provide some insights into the ADME properties of praseodymium compounds, although direct studies on praseodymium bromide are needed.
Result of Action
Praseodymium compounds are known to have unique magnetic, electrical, and optical properties, which could potentially influence various cellular processes .
Action Environment
The action of praseodymium bromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it can absorb moisture from the environment, which could potentially affect its stability and efficacy Furthermore, the compound’s properties might be influenced by factors such as temperature, pH, and the presence of other ions or molecules in the environment.
Safety and Hazards
Praseodymium bromide can cause skin irritation (H315/R38), eye irritation (H319/R36), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Praseodymium (III) bromide, wash hands thoroughly after handling, wear protective gloves and clothes clothing, and wear eye protection and face protection .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium bromide involves the reaction between Praseodymium oxide and Hydrogen bromide gas.", "Starting Materials": [ "Praseodymium oxide", "Hydrogen bromide gas" ], "Reaction": [ "Praseodymium oxide is added to a reaction vessel", "Hydrogen bromide gas is bubbled through the reaction vessel", "The reaction mixture is heated to a temperature of 300-400°C", "The reaction proceeds to form Praseodymium bromide", "The Praseodymium bromide is collected and purified using standard techniques" ] } | |
CAS-Nummer |
13536-53-3 |
Molekularformel |
Br3Pr |
Molekulargewicht |
380.62 g/mol |
IUPAC-Name |
praseodymium(3+);tribromide |
InChI |
InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
PLKCYEBERAEWDR-UHFFFAOYSA-K |
SMILES |
Br[Pr](Br)Br |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Pr+3] |
Andere CAS-Nummern |
13536-53-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



